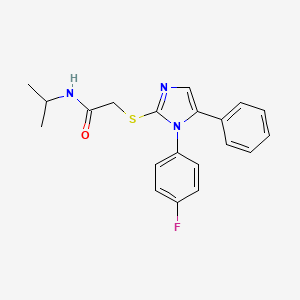

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

2-((1-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a heterocyclic compound featuring a 1H-imidazole core substituted with a 4-fluorophenyl group at the 1-position and a phenyl group at the 5-position. A thioether linkage connects the imidazole moiety to an N-isopropylacetamide group.

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-14(2)23-19(25)13-26-20-22-12-18(15-6-4-3-5-7-15)24(20)17-10-8-16(21)9-11-17/h3-12,14H,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKRURJWSTYPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Imidazole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The presence of a fluorophenyl group could potentially enhance the compound’s ability to interact with certain biological targets, given that fluorine atoms are often incorporated into drug molecules to improve their pharmacokinetic properties and target binding affinity.

Biological Activity

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic compound that has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features an imidazole ring and a thioether linkage, which are significant for its biological interactions. The compound's molecular formula is with a molecular weight of 395.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1207044-49-2 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds containing imidazole and thiazole rings often exhibit inhibitory effects on specific enzyme pathways or modulation of receptor activities.

- Enzyme Inhibition : The imidazole moiety can interact with metal ions in enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The compound may act as an agonist or antagonist at G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study showed that derivatives with imidazole rings demonstrated effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Effects

Several studies have explored the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle.

Case Studies

-

Study on Antimicrobial Properties : A series of experiments evaluated the effectiveness of imidazole-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the imidazole ring enhanced antibacterial activity.

Compound MIC (µg/mL) Activity Type 2-((1-(4-fluorophenyl)... 32 Antibacterial Control (Standard Antibiotic) 16 Antibacterial -

Anticancer Activity Assessment : In vitro studies on human breast cancer cell lines showed that the compound induced significant cell death at concentrations above 10 µM, suggesting potential as an anticancer agent.

Concentration (µM) % Cell Viability 0 100 5 85 10 50 20 25

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural Analogues from

Compounds 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b)) share a triazole-thiazole-acetamide backbone but differ in aryl substituents (Table 1). Key distinctions include:

- Heterocyclic Core: The target compound uses a 1H-imidazole ring, whereas 9a–9e incorporate benzimidazole and triazole-thiazole systems.

- Substituent Effects : The 4-fluorophenyl group in the target compound is also present in 9b . Fluorine atoms improve lipophilicity and metabolic stability compared to bromo (9c ) or methoxy (9e ) substituents, which may increase molecular weight and polarity .

- Synthetic Routes: 9a–9e were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in methanol/water, whereas the target compound’s thioether linkage suggests alternative pathways, such as nucleophilic substitution between a thiol and halogenated intermediate .

Pyrazole-Benzoimidazole Derivatives from

The compound 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide features a pyrazole-benzoimidazole core with methylthio and cyano groups. Key comparisons:

- Heterocyclic Diversity : The pyrazole ring in this analogue may confer distinct hydrogen-bonding capabilities compared to the imidazole core of the target compound.

Thiazole-Acetamides from

Compounds such as 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) incorporate a thiazole ring with nitro and dioxoisoindolinyl groups. Notable differences:

- Electron-Withdrawing Groups : The nitro group in 1.7 increases polarity and may reduce bioavailability compared to the target compound’s fluorophenyl group.

- Synthesis : 1.7 was synthesized via reflux in glacial acetic acid, a harsher condition than the CuAAC used for 9a–9e , suggesting divergent stability profiles .

Physicochemical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.